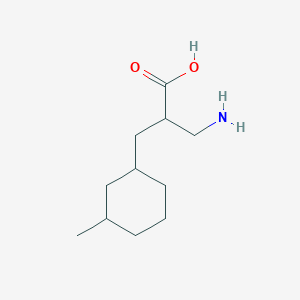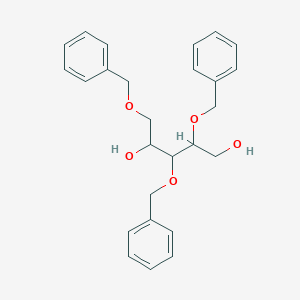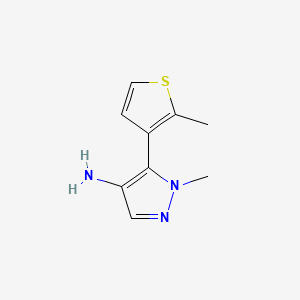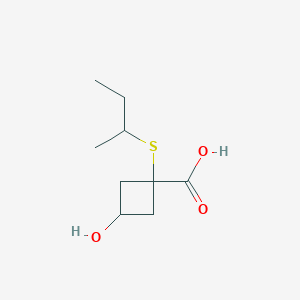![molecular formula C15H8F6O B13643669 2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)
2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure with an aldehyde functional group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of aryl halides with organoboron compounds. The reaction conditions are generally mild and functional group tolerant, making it a versatile approach for synthesizing this compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to modulation of enzyme activity and other biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dinitrobiphenyl
- Bistriflimide
Comparison: 2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which provides additional reactivity compared to similar compounds that may only contain trifluoromethyl groups or other functional groups. This aldehyde group allows for further chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C15H8F6O |
|---|---|
Poids moléculaire |
318.21 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C15H8F6O/c16-14(17,18)11-3-1-2-10(7-11)12-5-4-9(8-22)6-13(12)15(19,20)21/h1-8H |
Clé InChI |
MLBIZAIWVSXWTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)





![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)

![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)


![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)


